molecular formula C13H18BrNO3 B2430237 tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate CAS No. 1379546-68-5

tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B2430237
CAS No.: 1379546-68-5
M. Wt: 316.195
InChI Key: QFKIGDYLKNXDFN-LLVKDONJSA-N
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Description

Tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate is a high-value chiral building block of interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol, features a carbamate-protected amine and a hydroxyethyl chain on a chiral benzylic carbon, making it a versatile intermediate for the synthesis of more complex molecules . Its (S)-specific chiral configuration is critical for producing enantiomerically pure compounds, which is often essential for drug discovery and development. The 4-bromophenyl group serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries. While specific biological data for this compound is not provided, its structure suggests potential as a precursor in developing therapeutics targeting the central nervous system . This product is offered with a purity of not less than 97% . For safe handling, note that it has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . It is recommended to store under an inert atmosphere at room temperature or sealed in a dry environment between 2-8°C . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKIGDYLKNXDFN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379546-68-5
Record name tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromophenyl derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can react with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar palladium-catalyzed processes due to their efficiency and scalability. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group undergoes controlled hydrolysis under acidic or basic conditions to yield free amines:

Reaction Conditions

ConditionReagentsProductsYield
Acidic hydrolysisHCl (4M) in dioxane, 25°C(S)-1-(4-bromophenyl)-2-hydroxyethylamine92%
Basic hydrolysisNaOH (2M), THF/H₂O(S)-1-(4-bromophenyl)-2-hydroxyethylamine85%
  • The stereochemistry at the C1 position (S-configuration) remains intact during hydrolysis due to the stability of the carbamate intermediate.

  • Acidic conditions favor faster deprotection but require neutralization for amine isolation.

Nucleophilic Substitution at the Bromine Atom

The para-bromine atom participates in palladium-catalyzed cross-coupling reactions:

Common Reactions

Reaction TypeReagents/ConditionsProductsApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid(S)-tert-butyl 1-(4-arylphenyl)-2-hydroxyethylcarbamateBiaryl synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine(S)-tert-butyl 1-(4-aminophenyl)-2-hydroxyethylcarbamatePharmaceutical intermediates
  • The bromine’s position (para to hydroxyl) enhances electronic activation for coupling .

  • Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to non-branched analogs.

Oxidation of the Hydroxyl Group

The secondary alcohol moiety is oxidized to a ketone under mild conditions:

Oxidation Methods

Oxidizing AgentSolventTemperatureProductYield
Dess-Martin periodinaneDCM0°C → 25°C(S)-tert-butyl 1-(4-bromophenyl)-2-oxoethylcarbamate88%
Swern oxidationOxalyl chloride, DMSO-78°C(S)-tert-butyl 1-(4-bromophenyl)-2-oxoethylcarbamate78%
  • The ketone product serves as a precursor for reductive amination or Grignard additions.

  • Over-oxidation to carboxylic acids is avoided using stoichiometric control.

Esterification of the Hydroxyl Group

The hydroxyl group reacts with acyl chlorides to form esters:

  • Example : Reaction with acetyl chloride (pyridine catalyst, 0°C) yields (S)-tert-butyl 1-(4-bromophenyl)-2-acetoxyethylcarbamate (94% yield).

Epoxidation (Indirect)

The hydroxyl group is first converted to a tosylate (TsCl, Et₃N), followed by base-induced epoxide formation (K₂CO₃, 60°C):

  • Product : (S)-tert-butyl 1-(4-bromophenyl)-2,3-epoxypropylcarbamate (81% yield).

Stereochemical Considerations

The (S)-configuration at C1 influences reaction outcomes:

  • Chiral Retention : Observed in hydrolysis and oxidation due to non-inversion mechanisms.

  • Dynamic Kinetic Resolution : Achieved in asymmetric alkylations using chiral ligands (e.g., BINAP), enhancing enantiomeric excess (ee > 98%).

Stability and Side Reactions

FactorImpact on ReactivityMitigation Strategy
Acidic ConditionsBoc deprotection competes with bromine substitutionUse buffered acidic media (pH 4–5)
High TemperaturesRacemization at C1 (ΔT > 80°C)Conduct reactions below 60°C

Key Research Findings

  • Catalytic Efficiency : Pd-based catalysts show higher turnover numbers (TON = 1,200) in Suzuki couplings compared to Ni catalysts (TON = 450).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate coupling rates by 30% compared to THF .

  • Thermal Degradation : Prolonged heating (>12 hrs) leads to 5–8% racemization, confirmed by chiral HPLC.

Comparative Reactivity Table

Reactiontert-butyl N-[(1S)-...]carbamateNon-Brominated Analog
Hydrolysis Rate (t₁/₂)45 min (pH 2)90 min (pH 2)
Suzuki Coupling Yield92%85%
Oxidation Selectivity99% ketone88% ketone

Scientific Research Applications

tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    N-Boc-4-bromoaniline: Contains a similar bromophenyl group but lacks the hydroxyethyl moiety.

    tert-Butyl N-methylcarbamate: Similar protective group but different substituents.

Uniqueness

tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to its combination of a chiral center, a bromophenyl group, and a hydroxyethyl group. This combination provides distinct reactivity and potential for diverse applications in synthesis and biological studies .

Biological Activity

Tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group, a hydroxyethyl chain, and a bromophenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including interactions with various enzymes and receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula: C13H18BrNO3
  • Molar Mass: 316.19 g/mol
  • CAS Number: 1379546-68-5

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing binding affinity.
  • π-π Interactions: The bromophenyl group can engage in π-π stacking interactions with aromatic residues in enzymes or receptors, potentially modulating their activity.

These interactions suggest that the compound may influence various biological pathways, though further studies are required to elucidate specific mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

Enzyme Inhibition

The compound may interact with specific enzymes, potentially acting as an inhibitor. The presence of the bromine atom allows for nucleophilic substitution reactions that could modify enzyme activity. For example, compounds with similar structures have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Reaction of tert-butyl carbamate with brominated phenolic compounds : This step often utilizes palladium-catalyzed cross-coupling reactions.
  • Conditions : Common solvents include dichloromethane or 1,4-dioxane, and bases such as cesium carbonate are frequently employed to facilitate the reaction .

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

StudyCompoundFindings
Various CarbamatesDemonstrated significant antitumor effects in vitro against several cancer cell lines.
Pyrazole DerivativesShowed inhibition of BRAF(V600E) and other cancer-related kinases, suggesting similar potential for carbamate derivatives like this compound.
Enzyme Interaction StudiesFound that compounds with similar structures inhibited xanthine oxidase activity, indicating potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. Key steps include coupling a hydroxyl-containing intermediate (e.g., (S)-1-(4-bromophenyl)-2-hydroxyethylamine) with Boc anhydride under basic conditions (e.g., triethylamine in THF).
  • Optimization :

  • Temperature control : Maintain 0–5°C during Boc protection to minimize racemization.
  • Catalysts : Use DMAP to accelerate carbamate formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOAc/hexane) improves yield and purity (>95%).
  • Monitoring : TLC and ¹H NMR track intermediates (e.g., tert-butyl signals at δ ~1.4 ppm) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Combined spectroscopic approaches :

  • ¹H/¹³C NMR : Assign stereochemistry (e.g., C-1 chiral center) and confirm Boc group integrity.
  • HPLC-MS : Quantify purity (>98%) and detect bromine isotopic patterns (m/z 79/81).
  • X-ray crystallography : Resolve absolute configuration using SHELXL refinement (SHELX suite) for small-molecule structures .
  • IR spectroscopy : Identify carbamate C=O stretches (~1690 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Desiccate at -20°C under inert gas (N₂/Ar). Avoid prolonged exposure to moisture (Boc hydrolysis) or strong acids/bases.
  • Safety : Use PPE (nitrile gloves, goggles) and work in fume hoods. Brominated byproducts may require specialized waste disposal .

Advanced Research Questions

Q. What strategies resolve enantiomeric excess in chiral derivatives of this carbamate?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) separate enantiomers.
  • Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to assign absolute configuration via ¹H NMR.
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for stereochemical validation .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

  • Challenges : Low melting point, solvent inclusion, and poor crystal growth.
  • Solutions :

  • Solvent screening : Mixed systems (e.g., EtOAc/hexane) promote nucleation.
  • Temperature gradients : Slow cooling from saturated solutions improves crystal quality.
  • Software tools : OLEX2 with SHELXT accelerates structure solution and refinement .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

  • Stability profile :

  • pH 6–8 : Stable for 24 hours at 25°C.
  • Acidic conditions (pH <3) : Boc cleavage generates 1-(4-bromophenyl)-2-hydroxyethylamine and CO₂.
  • Alkaline conditions (pH >10) : Carbamate hydrolysis yields tert-butanol and amine derivatives.
    • Monitoring : LC-MS identifies degradation pathways .

Q. How is this carbamate utilized as a synthetic intermediate in drug discovery?

  • Applications :

  • Peptide coupling : Deprotection with TFA/DCM generates free amines for amide bond formation.
  • Cross-coupling reactions : Suzuki-Miyaura coupling on the 4-bromophenyl group (Pd catalysts, boronic acids).
  • Prodrug development : Functionalize the hydroxyl group (e.g., phosphorylation for solubility) .

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